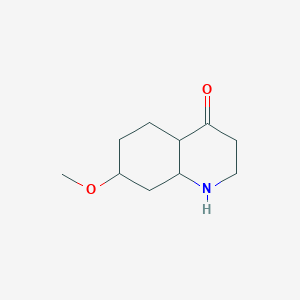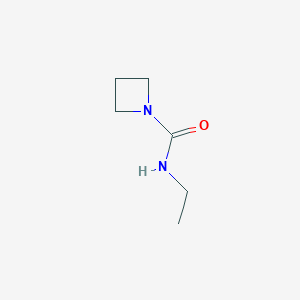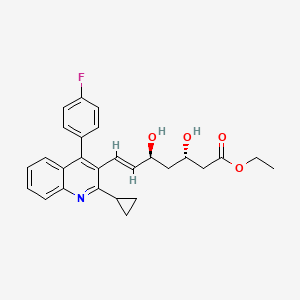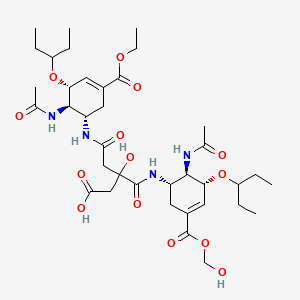
3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic Acid (Oseltamivir Impurity pound(c)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, hydroxymethoxycarbonyl, ethoxycarbonyl, and pentan-3-yloxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the acetamido groups, and subsequent functionalization with hydroxymethoxycarbonyl and ethoxycarbonyl groups. Typical reaction conditions may involve the use of protecting groups, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while hydrolysis of ester bonds would produce carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other cyclohexene derivatives with acetamido and carbonyl functional groups. Examples could be:
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C37H58N4O14 |
|---|---|
Peso molecular |
782.9 g/mol |
Nombre IUPAC |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-[[(1S,5R,6R)-6-acetamido-3-(hydroxymethoxycarbonyl)-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N4O14/c1-8-24(9-2)54-28-15-22(34(48)52-12-5)13-26(32(28)38-20(6)43)40-30(45)17-37(51,18-31(46)47)36(50)41-27-14-23(35(49)53-19-42)16-29(33(27)39-21(7)44)55-25(10-3)11-4/h15-16,24-29,32-33,42,51H,8-14,17-19H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)(H,41,50)(H,46,47)/t26-,27-,28+,29+,32+,33+,37?/m0/s1 |
Clave InChI |
GAUVLLFPXWIARJ-MVVZEJKBSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)N[C@H]2CC(=C[C@H]([C@@H]2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)NC2CC(=CC(C2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


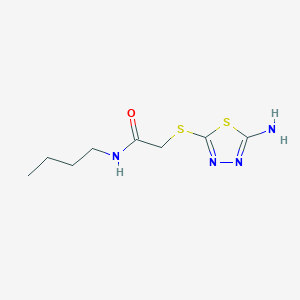
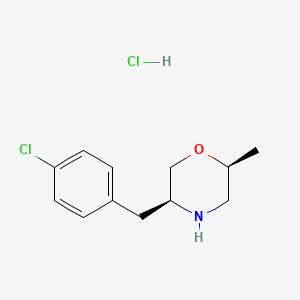
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
